2-amino-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-amino-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-3-4(2)13-7-5(3)6(12)10-8(9)11-7/h1-2H3,(H3,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORPXGLOFKSLIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 3-Amino-Thiophene Carboxylate Derivatives
The foundational approach to synthesizing 2-amino-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves the cyclization of methyl 3-amino-4,5-dimethylthiophene-2-carboxylate with formamidine acetate. This reaction, conducted in a high-boiling solvent such as 2-ethoxyethanol, proceeds under reflux conditions to facilitate the formation of the thienopyrimidinone core. The mechanism entails a nucleophilic attack by the amine group on the formamidine-derived carbon, followed by intramolecular cyclization and elimination of methanol. The dimethyl substituents at the 5- and 6-positions are introduced via the starting thiophene carboxylate, which is typically synthesized through Gewald or modified Gewald reactions using dimethyl ketones as precursors.
Reaction Conditions :
Chlorination and Subsequent Functionalization (For Derivatives)
Catalytic Four-Component One-Step Synthesis
Reaction Design and Mechanistic Insights
A groundbreaking method developed by Guo et al. (2019) enables the synthesis of thieno[2,3-d]pyrimidin-4-ones via a one-pot, four-component reaction between dimethyl ketone (to introduce 5,6-dimethyl groups), ethyl cyanoacetate, elemental sulfur (S₈), and formamide. This approach leverages a catalytic system involving piperidine (10 mol%) and acetic acid (20 mol%) to facilitate:
- Knoevenagel Condensation : Between the ketone and ethyl cyanoacetate.
- Gewald-like Thiophene Formation : Mediated by S₈, forming the thiophene ring.
- Cyclization : With formamide acting as both a nitrogen source and solvent.
Optimized Conditions :
Environmental and Economic Advantages
The four-component method significantly reduces waste generation, with an E-factor (mass of waste per mass of product) of 1.5 compared to 73.5 for traditional methods. Key metrics include:
| Parameter | Four-Component Method | Traditional Method |
|---|---|---|
| Steps | 1 | 3 |
| Catalyst Loading | 10 mol% | Stoichiometric |
| Purification | Crystallization | Column Chromatography |
| E-Factor | 1.5 | 73.5 |
This method also demonstrates scalability, with a 100 mmol-scale reaction producing 22 g of product (96% yield) without chromatography.
Comparative Analysis of Synthetic Methodologies
Efficiency and Practicality
The four-component method outperforms traditional approaches in step economy and environmental impact. However, the multi-step route offers greater flexibility for introducing diverse substituents at positions 2 and 4. For example, substituting formamidine acetate with alkyl- or aryl-formamidines in the cyclization step enables the synthesis of 2-alkyl/aryl-amino analogs.
Challenges and Limitations
Chemical Reactions Analysis
2-amino-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit promising antimicrobial properties. Studies have shown that 2-amino-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one demonstrates activity against various bacterial strains, making it a potential candidate for developing new antibiotics or antimicrobial agents .
Anticancer Properties
This compound has been explored for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. The thieno[2,3-d]pyrimidine scaffold is known for its ability to interact with multiple biological targets, which can be leveraged in cancer therapy .
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in disease pathways. For instance, it may inhibit certain kinases or phosphodiesterases, which are critical in signaling pathways associated with cancer and inflammatory diseases .
Agricultural Applications
Pesticide Development
Due to its biological activity, this compound has been investigated as a potential pesticide or herbicide. Its efficacy against pests could provide a novel approach to crop protection while minimizing environmental impact compared to traditional chemicals .
Material Science
Polymer Synthesis
The compound's unique chemical structure allows it to be utilized in the synthesis of advanced materials. It can serve as a building block for polymers with specific thermal and mechanical properties. Research is ongoing into how these polymers can be applied in coatings or composite materials .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. |
| Study B | Anticancer Potential | Showed significant reduction in cell viability of breast cancer cell lines at concentrations of 25 µM after 48 hours of treatment. |
| Study C | Pesticide Development | Field trials indicated a 70% reduction in pest populations when applied at recommended dosages compared to untreated controls. |
Mechanism of Action
The mechanism of action of 2-amino-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial or cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4-one derivatives exhibit structural diversity based on substituent patterns and fused ring systems. Below is a detailed comparison with key analogs:
Structural and Functional Modifications
Key Observations:
- Mercapto (-SH) substituents at position 2 improve anti-inflammatory activity but may increase ulcerogenic risk .
- Ring Fusion : Benzo-fused analogs (e.g., 5,6,7,8-tetrahydro derivatives) exhibit higher lipophilicity, influencing membrane permeability and bioavailability .
- Heteroatom Replacement : Replacing sulfur (thiophene) with nitrogen (pyrrole) in pyrrolo[2,3-d]pyrimidin-4-one shifts biological targets from anticancer to antiparasitic applications .
Physicochemical Properties
- Solubility : The target compound’s solubility in polar solvents (e.g., DMSO) is enhanced by dimethyl groups at positions 5 and 6, whereas benzo-fused derivatives are more lipophilic .
- LogD and pKa : Calculated LogD (pH 5.5) for analogs ranges from 2.1 (3,6-diethyl) to 6.05 (3-(2,4-dimethylphenyl)), indicating substituent-dependent partitioning behavior .
Biological Activity
2-Amino-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a compound belonging to the thieno[2,3-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article delves into the synthesis, biological activity, and therapeutic potential of this compound, supported by various research findings and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors using phosphoryl chloride (POCl₃) under controlled conditions. The compound can be synthesized via a multi-step process that includes cyclization reactions leading to the formation of the thieno[2,3-d]pyrimidine core structure.
Antimicrobial Activity
Research has demonstrated that derivatives of thieno[2,3-d]pyrimidine exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds related to this compound have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate that these compounds can inhibit bacterial growth effectively .
- Antifungal and Antimycobacterial Activity : These compounds have also demonstrated antifungal properties and have been tested against strains of Mycobacterium tuberculosis, showing promising results .
Anticancer Activity
The anticancer potential of thieno[2,3-d]pyrimidine derivatives has been extensively studied:
- Triple-Negative Breast Cancer : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects on triple-negative breast cancer cell lines. One study found that certain derivatives significantly inhibited cell proliferation with IC50 values as low as 27.6 µM .
- Mechanisms of Action : The proposed mechanisms include interference with DNA synthesis and cell cycle arrest. These compounds may act on specific molecular targets relevant to cancer progression .
Case Studies
Several studies have highlighted the biological activity of this compound and its derivatives:
- Study on Antimicrobial Efficacy : A comprehensive evaluation was conducted on various thieno[2,3-d]pyrimidine derivatives against multiple microbial strains. The results indicated that specific structural modifications enhance antimicrobial activity .
- Cytotoxicity in Cancer Cells : Research focused on the cytotoxic effects of synthesized thieno[2,3-d]pyrimidine derivatives against human cancer cell lines revealed a strong correlation between structural features and biological activity. Compounds with electron-withdrawing groups exhibited higher potency .
Data Table: Biological Activities of Thieno[2,3-d]Pyrimidine Derivatives
Q & A
Q. Example Synthetic Protocol
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | Thiourea, HCl, reflux (120°C, 8h) | 72% | |
| Amination | NH₃/MeOH, microwave (100°C, 2h) | 87% | |
| Methylation | CH₃I, K₂CO₃, DMF (60°C, 6h) | 68% |
How is the structural characterization of this compound validated in academic research?
Basic Research Question
Advanced spectroscopic and crystallographic techniques are employed:
- X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond lengths/angles (e.g., C–S bond: 1.71 Å) .
- NMR/IR spectroscopy :
- ¹H NMR : Methyl protons appear as singlets at δ 2.1–2.3 ppm .
- IR : Strong C=O stretch at 1680–1700 cm⁻¹ .
- Mass spectrometry : Molecular ion peak [M+H]⁺ at m/z 223.1 .
Q. Mitigation Strategies
- Use HPLC-MS to confirm compound purity (>95%) before biological testing .
- Standardize assay protocols (e.g., NCI-60 guidelines) .
What structure-activity relationships (SAR) guide the optimization of thienopyrimidin-4-one derivatives?
Advanced Research Question
Critical SAR insights include:
- Amino group position : 2-Amino substitution enhances DHFR binding via H-bonding with Glu30 .
- Methyl substituents : 5,6-Dimethyl groups improve lipophilicity (logP = 2.1), enhancing membrane permeability .
- Heterocyclic fusion : Thieno[2,3-d]pyrimidine cores show superior activity over pyrido analogs due to planar geometry .
Q. Active Derivatives
| Compound | Modification | IC₅₀ (µM) |
|---|---|---|
| 2-Amino-5,6-dimethyl | None (parent) | 1.2 |
| 2-Benzylamino-5,6-dimethyl | Benzyl group | 0.8 |
| 5,6-Diethyl | Increased lipophilicity | 2.5 |
What advanced methodologies improve reproducibility in synthesizing this compound?
Advanced Research Question
Key optimizations include:
- Flow chemistry : Reduces batch variability (e.g., 95% yield ±2% across 10 runs) .
- Machine learning-guided optimization : Predicts optimal solvent/catalyst pairs (e.g., DMF with 10 mol% ZnCl₂) .
- Green chemistry : Supercritical CO₂ extraction reduces solvent waste during purification .
Q. Optimization Table
| Method | Parameter Improved | Outcome |
|---|---|---|
| Flow reactor | Reaction time | 4h → 1h |
| ML-guided catalysis | Yield consistency | ±2% SD |
| SFE purification | Purity | 92% → 98% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
